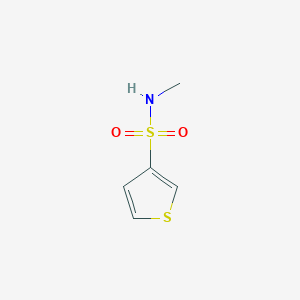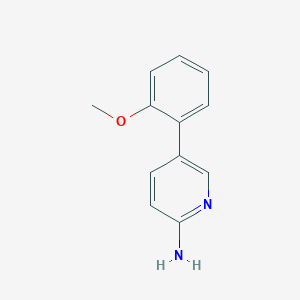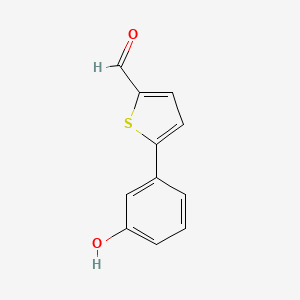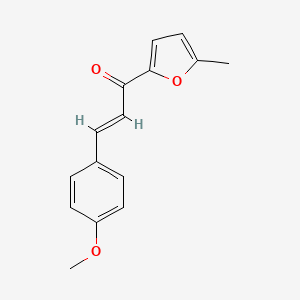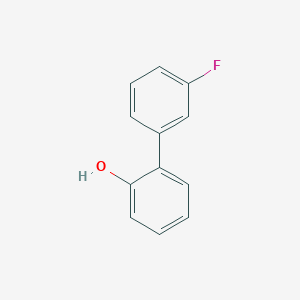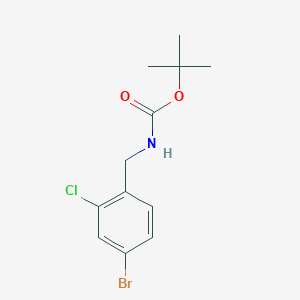
3-Methyl-4-phenylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-phenylphenylboronic acid is a chemical compound with the CAS Number: 1029439-30-2 . It has a molecular weight of 212.06 and its IUPAC name is (2-methyl-[1,1’-biphenyl]-4-yl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.06 . The compound has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
3-Methyl-4-phenylphenylboronic acid has been used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and drug design. In organic synthesis, this compound can be used as a catalyst for the formation of carbon-carbon bonds. In enzyme inhibition, this compound can be used to inhibit the activity of enzymes involved in signal transduction pathways. In drug design, this compound can be used to identify potential drug targets and to design new drugs.
Wirkmechanismus
Target of Action
3-Methyl-4-phenylphenylboronic acid is a boronic acid derivative, which are known to be used as synthetic intermediates in organic synthesis . They are important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of this compound could be serine proteases, which play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-4-phenylphenylboronic acid has several advantages for laboratory experiments. It is a stable compound with a low toxicity profile, and it is also soluble in aqueous solutions. Additionally, this compound can be easily synthesized from commercially available starting materials. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has a low solubility in organic solvents and is not very soluble in non-polar solvents.
Zukünftige Richtungen
Future research on 3-Methyl-4-phenylphenylboronic acid could focus on the development of new synthetic methods for its synthesis. Additionally, research could be conducted to further explore its mechanism of action and its potential applications in drug design and enzyme inhibition. Another area of research could focus on the development of new methods for its isolation and purification. Finally, research could be conducted to explore the effects of this compound on other biochemical and physiological processes.
Synthesemethoden
3-Methyl-4-phenylphenylboronic acid can be synthesized by the reaction of 4-phenylphenylboronic acid and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The reaction is complete when the starting material is completely consumed. The product can then be isolated by precipitation or filtration.
Safety and Hazards
The safety information for 3-Methyl-4-phenylphenylboronic acid includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(3-methyl-4-phenylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZTYOYTDWLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)
